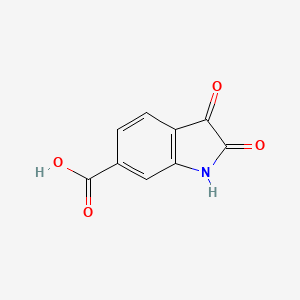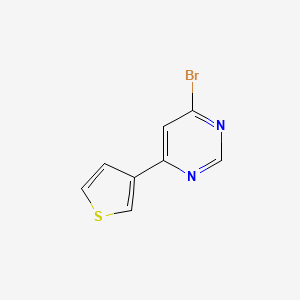
4-溴-6-(噻吩-3-基)嘧啶
描述
4-Bromo-6-(thiophen-3-yl)pyrimidine is a heterocyclic compound that features a bromine atom at the 4th position and a thiophene ring at the 6th position of a pyrimidine core
科学研究应用
4-Bromo-6-(thiophen-3-yl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor and other biological activities.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
作用机制
Thiophene, another component of this compound, is a five-membered heterocyclic compound with a sulfur atom. Thiophene derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
The bromine atom in the compound could potentially increase its reactivity, making it useful in various chemical reactions. For instance, brominated compounds are often used in Suzuki-Miyaura cross-coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction .
生化分析
Biochemical Properties
4-Bromo-6-(thiophen-3-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with tyrosine kinases, which are crucial for cell signaling and regulation. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity .
Cellular Effects
The effects of 4-Bromo-6-(thiophen-3-yl)pyrimidine on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, thereby altering gene expression patterns. Additionally, it can impact metabolic pathways by inhibiting key enzymes involved in cellular metabolism .
Molecular Mechanism
At the molecular level, 4-Bromo-6-(thiophen-3-yl)pyrimidine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their conformation and activity. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-6-(thiophen-3-yl)pyrimidine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 4-Bromo-6-(thiophen-3-yl)pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or modulation of immune responses. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .
Metabolic Pathways
4-Bromo-6-(thiophen-3-yl)pyrimidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and efficacy .
Transport and Distribution
The transport and distribution of 4-Bromo-6-(thiophen-3-yl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into cells via organic anion transporters and distributed to specific tissues based on its affinity for certain binding proteins .
Subcellular Localization
The subcellular localization of 4-Bromo-6-(thiophen-3-yl)pyrimidine is an important factor that affects its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biological activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-(thiophen-3-yl)pyrimidine typically involves the bromination of 6-(thiophen-3-yl)pyrimidine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of 4-Bromo-6-(thiophen-3-yl)pyrimidine may involve scalable synthetic routes that ensure cost-effectiveness and high efficiency. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve overall yield. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process .
化学反应分析
Types of Reactions
4-Bromo-6-(thiophen-3-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It participates in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.
Stille Coupling: Involves the use of organotin reagents and palladium catalysts.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .
相似化合物的比较
Similar Compounds
- 4-Bromo-2-(thiophen-3-yl)pyrimidine
- 6-Bromo-4-(thiophen-3-yl)pyrimidine
- 4-Chloro-6-(thiophen-3-yl)pyrimidine
Uniqueness
4-Bromo-6-(thiophen-3-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for drug discovery and material science .
属性
IUPAC Name |
4-bromo-6-thiophen-3-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S/c9-8-3-7(10-5-11-8)6-1-2-12-4-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKGFGPJBTZQJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B1462962.png)
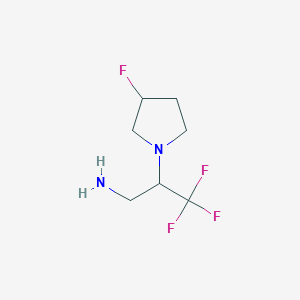


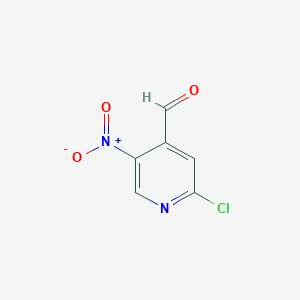
![Methyl 2-bromobenzo[d]thiazole-6-carboxylate](/img/structure/B1462968.png)
![2,2-dioxo-6-phenyl-3H,4H-2lambda6-[1,3]thiazolo[2,3-c][1,2,4]thiadiazine-7-carboxylic acid](/img/structure/B1462969.png)
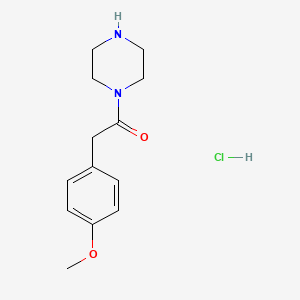
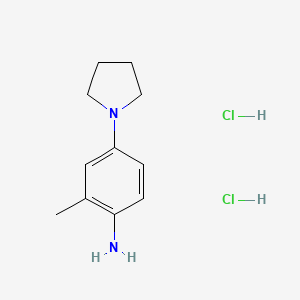
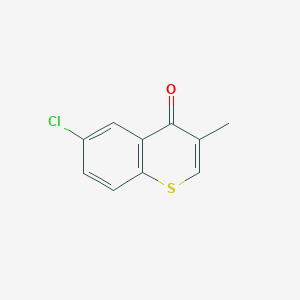
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-phenylacetamide](/img/structure/B1462977.png)
![8-[3-Bromo-4-(dimethylamino)phenyl]-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B1462978.png)
